molecular formula C5H9N5O B12904212 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one CAS No. 1688-92-2

2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one

Cat. No.: B12904212
CAS No.: 1688-92-2
M. Wt: 155.16 g/mol
InChI Key: LFJQQDOISXTMNT-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one typically involves the reaction of guanidine derivatives with cyanoacetates under controlled conditions. One common method involves the condensation of guanidine with ethyl cyanoacetate, followed by cyclization and subsequent methylation to introduce the methylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. In nucleic acids, it can intercalate between base pairs, disrupting the structure and function of DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrimidin-4(1H)-one: Lacks the methylamino group, which may affect its biological activity.

    5-Amino-2,6-dimethylpyrimidin-4(1H)-one: Contains additional methyl groups, which can influence its chemical properties and reactivity.

Uniqueness

2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one is unique due to the presence of both amino and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

1688-92-2

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

2,4-diamino-5-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H9N5O/c1-8-2-3(6)9-5(7)10-4(2)11/h8H,1H3,(H5,6,7,9,10,11)

InChI Key

LFJQQDOISXTMNT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(NC1=O)N)N

Origin of Product

United States

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